Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid

Overview

Description

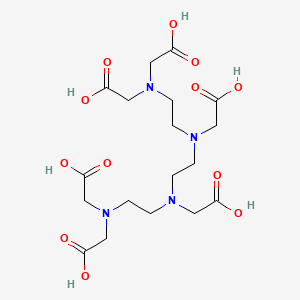

Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid (TTHA) is a hexadentate aminopolycarboxylate (APC) chelator with a triethylenetetramine backbone and six acetic acid groups (CAS: 869-52-3; molecular formula: C₁₈H₃₀N₄O₁₂) . Its structure enables coordination with metal ions through six donor atoms (N₂O₄), forming stable complexes with trivalent cations such as Ga³⁺, In³⁺, Fe³⁺, and lanthanides . TTHA is widely used in radiopharmaceuticals, magnetic resonance imaging (MRI) contrast agents, environmental remediation (e.g., heavy metal removal), and sensor technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid can be synthesized through the reaction of triethylenetetramine with chloroacetic acid under basic conditions. The reaction typically involves the following steps:

- Dissolution of triethylenetetramine in water.

- Addition of chloroacetic acid to the solution.

- Adjustment of the pH to basic conditions using sodium hydroxide.

- Heating the reaction mixture to facilitate the formation of the hexaacetic acid derivative.

- Purification of the product through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.

Substitution: Reacts with other chelating agents or ligands to form mixed-ligand complexes.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form its constituent acids and amines.

Common Reagents and Conditions

Complexation: Typically involves the use of metal salts (e.g., calcium chloride, magnesium sulfate) in aqueous solutions.

Substitution: Requires the presence of other chelating agents or ligands in the reaction mixture.

Hydrolysis: Conducted under controlled pH conditions using acids or bases.

Major Products Formed

Complexation: Metal-chelate complexes.

Substitution: Mixed-ligand complexes.

Hydrolysis: Constituent acids and amines.

Scientific Research Applications

Triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid has a wide range of scientific research applications, including:

Analytical Chemistry: Used in complexometric titrations to determine the concentration of metal ions in solutions.

Biology: Employed in studies involving metal ion transport and storage in biological systems.

Medicine: Investigated for its potential use in chelation therapy for metal poisoning.

Mechanism of Action

The mechanism of action of triethylenetetramine-N,N,N’,N’‘,N’‘’,N’‘’-hexaacetic acid involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as metal ion detection, removal, and therapeutic interventions .

Comparison with Similar Compounds

Comparison with Similar Chelating Agents

Structural and Coordination Properties

TTHA vs. EDTA (Ethylenediaminetetraacetic Acid):

- Denticity : TTHA (hexadentate) offers two additional binding sites compared to EDTA (tetradentate), enabling stronger binding with larger ions like La³⁺ and Dy³⁺. For example, TTHA forms a 10-coordinate La³⁺ complex, whereas EDTA typically forms 8-coordinate complexes .

- Flexibility : TTHA’s triethylenetetramine backbone provides greater conformational flexibility, allowing adaptation to diverse metal ion geometries.

TTHA vs. DTPA (Diethylenetriaminepentaacetic Acid):

- Binding Sites : DTPA (pentadentate) has one fewer carboxylate group than TTHA, resulting in lower stability constants for some trivalent metals. For Ga³⁺, TTHA exhibits a higher pM value (22.71) under physiological conditions compared to DTPA (pM ~20) .

- Applications : DTPA is preferred for Fe³⁺ and In³⁺ chelation in vivo due to better competition with transferrin, but TTHA outperforms DTPA for Ga³⁺ .

TTHA vs. DOTA (1,4,7,10-Tetraazacyclododecane-N,N',N'',N'''-tetraacetic Acid):

- Macrocyclic Effect : DOTA’s rigid macrocyclic structure enhances thermodynamic stability for ions like ²²⁵Ac³⁺, whereas TTHA’s linear structure offers kinetic lability, useful in dynamic applications such as MRI contrast agents .

Stability Constants and Selectivity

Stability constants (log K) of TTHA and derivatives with selected metals:

| Metal Ion | TTHA (log K) | TTHA-(BuA)₂ (log K) | DTPA (log K) | EDTA (log K) |

|---|---|---|---|---|

| Fe³⁺ | 28.5 | 23.92 | 28.6 | 25.1 |

| Ga³⁺ | 23.1 | 17.8 | 20.3 | 16.5 |

| In³⁺ | 29.4 | 26.5 | 29.0 | 18.3 |

| Al³⁺ | 16.7 | 10.9 | 18.6 | 16.5 |

- Fe³⁺ : TTHA-(BuA)₂ (bis-butanamide derivative) shows reduced stability (Δlog K = ~4.6) compared to TTHA, but still retains high affinity, making it suitable for targeted applications .

- Ga³⁺ : TTHA’s superior pM value (22.71) over DTPA (20.3) highlights its efficacy in gallium-based radiopharmaceuticals .

- Lanthanides/Actinides : TTHA’s stability constants with trivalent f-block elements (e.g., Am³⁺, Cm³⁺) are comparable to DTPA but lower than specialized APCs like H5dtta-pym .

Biological Activity

Triethylenetetramine-N,N,N',N'',N''',N'''-hexaacetic acid (TTHA) is a polyaminocarboxylic acid that has garnered attention for its biological activity, particularly in the realm of chelation therapy and radiopharmaceutical applications. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with TTHA.

- Chemical Formula : CHNO

- Molecular Weight : 494.45 g/mol

- CAS Number : 869-52-3

- IUPAC Name : 2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetic acid

TTHA functions primarily as a chelating agent, binding metal ions through its multiple carboxylate groups. The ability to form stable complexes with various metal ions, including lanthanides and actinides, makes TTHA particularly useful in medical and environmental applications. Its chelating properties are attributed to the following:

- Coordination Sites : TTHA has six carboxylate groups that can coordinate with metal ions, providing a high stability constant for the resulting complexes.

- Stability Constants : Research indicates that TTHA forms particularly stable complexes with ions such as Ga, In, and Fe, which are critical in medical diagnostics and treatment protocols .

Chelation Therapy

TTHA is utilized in chelation therapy to remove toxic heavy metals from the body. Its effectiveness in binding metals such as lead and mercury has been documented, making it a candidate for treating heavy metal poisoning.

Radiopharmaceuticals

TTHA's ability to form stable complexes with radiometals has led to its use in radiopharmaceutical applications. For instance, TTHA complexes with gallium isotopes have been explored for imaging and therapeutic purposes in oncology .

Case Studies

- Gallium Complexes : A study characterized the complex [Ga(OH)(TTHA)][Na(HO)]·2HO, revealing its monoclinic structure and octahedral coordination environment around gallium ions. This complex demonstrated significant potential for use in targeted radiotherapy due to its stability and biological compatibility .

- In Vivo Studies : Research has indicated that TTHA exhibits superior chelation properties compared to other agents like DTPA when binding to Fe and In. The pM values calculated suggest that TTHA may outperform traditional chelators under physiological conditions, enhancing its applicability in clinical settings .

Comparative Stability of Metal Complexes

The following table summarizes the stability constants of various metal complexes formed with TTHA:

| Metal Ion | Stability Constant (log K) |

|---|---|

| Ga | 23.92 |

| In | 22.71 |

| Fe | 20.50 |

| Al | 18.00 |

This data underscores TTHA's potential as a superior chelator for specific metal ions, which is crucial in both therapeutic and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying TTHA to ensure high ligand integrity for coordination studies?

TTHA synthesis typically involves stepwise functionalization of triethylenetetramine with acetic acid groups. Purification is critical to remove unreacted intermediates or byproducts. Titration-based purity assessments (≥98.0%) and solubility tests in alkaline media are standard validation methods . For isotopic labeling (e.g., acetic-2-13C acid derivatives), column chromatography coupled with mass spectrometry is recommended to confirm isotopic incorporation and purity .

Q. How does TTHA’s chelation capacity compare to EDTA or DTPA in buffer preparation for metal ion stabilization?

TTHA’s hexadentate structure allows higher coordination flexibility compared to EDTA (hexadentate) or DTPA (octadentate). Its six carboxylate groups enable stronger binding to larger metal ions (e.g., lanthanides). Potentiometric titrations show TTHA’s stability constants (log K) for trivalent metals (e.g., Fe³⁺: ~23.92) exceed those of DTPA under physiological conditions, but solubility limitations in aqueous media require pH optimization (~8–10) .

Q. What analytical techniques are essential for characterizing TTHA-metal complexes in solution?

- Potentiometry : Determines protonation constants and metal-ligand stability constants.

- NMR spectroscopy : ¹H/¹³C NMR tracks carboxylate group protonation states, while ²⁷Al/⁷¹Ga/¹¹⁵In NMR reveals metal coordination geometry .

- X-ray crystallography : Resolves solid-state structures, e.g., bicapped square antiprism geometry for La³⁺ (coordination number 10) vs. monocapped for Dy³⁺ (coordination number 9) .

Advanced Research Questions

Q. How do structural modifications (e.g., butanamide substitution) impact TTHA’s metal-binding selectivity and thermodynamic stability?

Derivatizing TTHA’s carboxylates with butanamide groups reduces total ligand basicity by ~5.77 log units, altering solubility and selectivity. For example, TTHA-bis(butanamide) shows enhanced Fe³⁺ stability (log K = 23.92) but reduced Ga³⁺ affinity compared to native TTHA. This trade-off is attributed to steric hindrance and electronic effects, validated via comparative potentiometric and NMR studies .

Q. What factors influence the coordination number variability of TTHA with lanthanides, and how can this be exploited in material science?

Coordination numbers (9–10) depend on metal ionic radius and ligand flexibility. Larger ions like La³⁺ (1.16 Å) adopt higher coordination numbers (10) in [La(Httha)]²⁻, while smaller Dy³⁺ (1.03 Å) stabilizes at 8. This variability enables tailored luminescent materials or MRI contrast agents by selecting specific lanthanides and optimizing reaction pH .

Q. How should researchers address contradictory stability constant data for TTHA complexes across different studies?

Discrepancies often arise from experimental conditions (ionic strength, temperature) or competing protonation equilibria. Standardize measurements using IUPAC-recommended buffers (e.g., 0.1 M KCl, 25°C) and validate via multiple techniques (e.g., calorimetry + NMR). For example, TTHA’s Ga³⁺ stability constant (log K ~22.71) varies significantly with carboxylate derivatization, necessitating explicit reporting of ligand modifications .

Q. What strategies optimize TTHA for radiopharmaceutical applications, particularly in gallium-68 or indium-111 labeling?

- Solubility enhancement : Use guanidinium salts to improve aqueous solubility while maintaining complex stability .

- Kinetic inertness : Pre-form TTHA-metal complexes at pH >7 to prevent transmetalation in vivo.

- Bifunctional conjugation : Attach targeting moieties (e.g., peptides) to non-coordinating carboxylates to preserve chelation sites .

Q. Methodological Notes

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O12/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEOEMDZDMCHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061225 | |

| Record name | 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Triethylenetetraminehexaacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

869-52-3 | |

| Record name | Triethylenetetraminehexaacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylenetetraminehexaacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraazatetradecanedioic acid, 3,6,9,12-tetrakis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetrakis(carboxymethyl)-3,6,9,12-tetraazatetradecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.